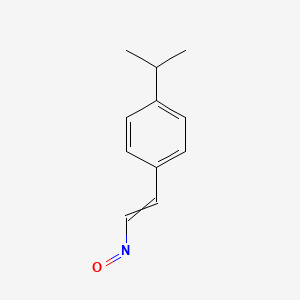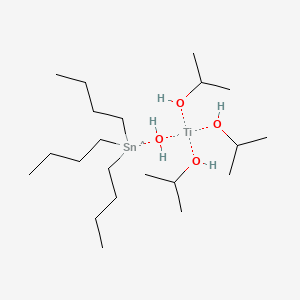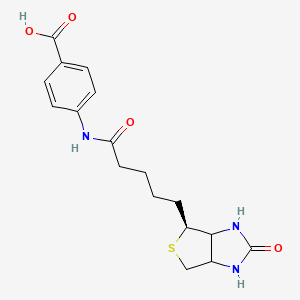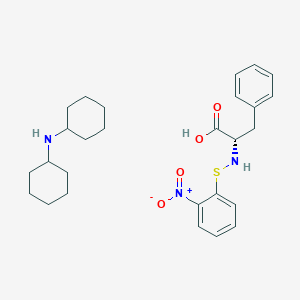
Ethenyl 8-methylnonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenyl 8-methylnonanoate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products. This compound, specifically, is characterized by its unique structure, which includes an ethenyl group attached to an 8-methylnonanoate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethenyl 8-methylnonanoate typically involves esterification reactions. One common method is the reaction between 8-methylnonanoic acid and ethenol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Materials: 8-methylnonanoic acid, ethenol
Catalysts: Acid catalysts like sulfuric acid
Purification: Distillation or recrystallization to obtain pure this compound
Analyse Chemischer Reaktionen
Types of Reactions
Ethenyl 8-methylnonanoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 8-methylnonanoic acid
Reduction: 8-methylnonanol
Substitution: Various substituted esters depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Ethenyl 8-methylnonanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Ethenyl 8-methylnonanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in ester hydrolysis, such as esterases.
Pathways: Modulation of lipid metabolism pathways, potentially affecting energy balance and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 8-methylnonanoate
- Ethyl nonanoate
- Isopentyl acetate
Uniqueness
Ethenyl 8-methylnonanoate is unique due to its ethenyl group, which imparts distinct chemical reactivity and potential biological activity compared to similar esters. This structural feature may enhance its utility in specific applications, such as targeted drug delivery or specialized industrial processes.
Eigenschaften
Molekularformel |
C12H22O2 |
|---|---|
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
ethenyl 8-methylnonanoate |
InChI |
InChI=1S/C12H22O2/c1-4-14-12(13)10-8-6-5-7-9-11(2)3/h4,11H,1,5-10H2,2-3H3 |
InChI-Schlüssel |
GADGVXXJJXQRSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCC(=O)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-[3-(diethylamino)-2-hydroxypropoxy]-2,4-dimethylpyridine-3-carboxylate](/img/structure/B13820095.png)


![(2S,3S,4S,5R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13820118.png)
![(2S)-2-[(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-36-(4-nitro-2,1,3-benzoxadiazol-7-yl)-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]propanoic acid](/img/structure/B13820123.png)

![{(2Z)-2-[(2E)-octan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B13820140.png)

![2-hydroxy-5-oxobicyclo[4.1.0]hept-3-ene-7-carbonitrile](/img/structure/B13820148.png)


![2-Hexyl-[1,3]dithiolo[4,5-d][1,3]dithiol-5-one](/img/structure/B13820158.png)

![3-(benzyloxy)-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B13820181.png)
